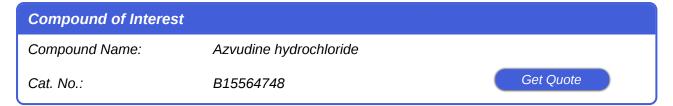


Genotoxicity and Reproductive Toxicity Profile of Azvudine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

- A Comprehensive Whitepaper -

Abstract

Azvudine (FNC) is a nucleoside reverse transcriptase inhibitor approved for the treatment of viral infections such as HIV-1 and COVID-19. As with all nucleoside analogs, a thorough evaluation of its potential for genotoxicity and reproductive toxicity is critical for a comprehensive safety assessment. This technical guide synthesizes the available nonclinical safety data on Azvudine, focusing on its effects on genetic material and reproductive endpoints. Information derived from regulatory technical evaluation reports indicates that Azvudine has demonstrated positive findings in a standard battery of genotoxicity tests, including the bacterial reverse mutation (Ames) test, an in vitro chromosome aberration assay, and an in vivo mouse micronucleus test. Furthermore, reproductive toxicity studies in rats have shown effects on female fertility, specifically on ovarian mass, and an increase in fetal resorption rates. Male fertility appears to be largely unaffected. This document provides a detailed overview of these findings, presents the data in a structured format, and outlines the standard experimental protocols for these toxicological assessments. Visual workflows and diagrams are included to illustrate key processes and pathways.

Introduction



Azvudine, also known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), is a cytosine nucleoside analog with potent antiviral activity.[1][2] It is a reverse transcriptase inhibitor that, after intracellular phosphorylation to its active triphosphate form, becomes incorporated into the growing viral DNA chain, leading to premature chain termination and inhibition of viral replication.[1][3] While this mechanism is effective against viral enzymes like HIV reverse transcriptase and SARS-CoV-2 RNA-dependent RNA polymerase, the potential for interaction with host cell DNA replication and repair machinery necessitates a rigorous evaluation of its safety profile.

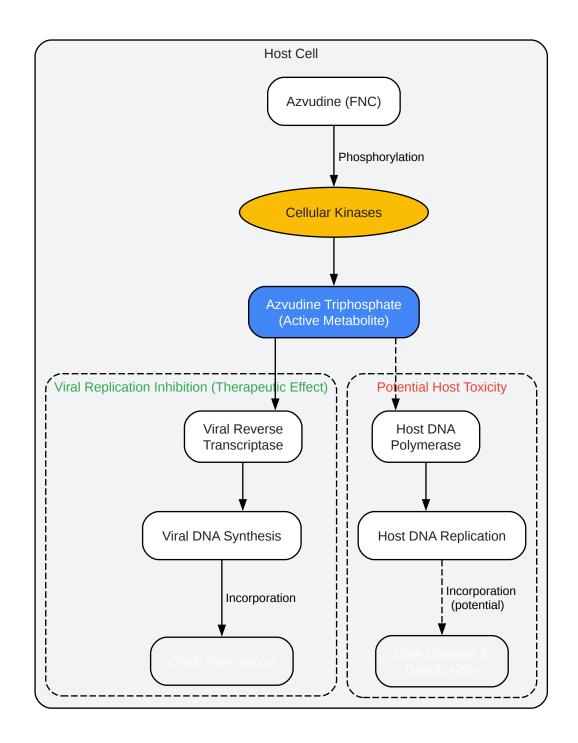
This whitepaper provides an in-depth review of the publicly available genotoxicity and reproductive toxicity data for Azvudine. It is intended to serve as a technical resource for researchers, toxicologists, and drug development professionals involved in the safety assessment of antiviral therapeutics.

Mechanism of Action and Potential for Toxicity

Azvudine's therapeutic action is based on its mimicry of natural nucleosides. Once inside the host cell, it is phosphorylated by cellular kinases to form Azvudine triphosphate. This active metabolite competes with natural deoxycytidine triphosphate for incorporation by viral reverse transcriptase. Its integration into the nascent DNA strand halts further elongation due to the absence of a 3'-hydroxyl group, thereby inhibiting viral replication.

The same mechanism that provides its antiviral efficacy is also the primary source of potential toxicity. If cellular DNA polymerases incorporate Azvudine triphosphate into the host genome during cell division, it can lead to DNA strand breaks and chromosomal damage. This interference with DNA synthesis is a plausible mechanism for the observed genotoxic and embryo-fetal development effects.





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Caption: Mechanism of action and potential toxicity pathway for Azvudine.

Genotoxicity Assessment

A standard battery of tests is used to assess the genotoxic potential of a new drug candidate. This typically includes an in vitro test for gene mutations in bacteria, an in vitro cytogenetic test

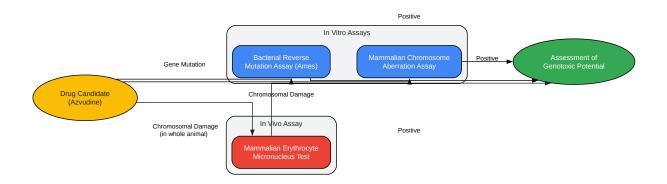




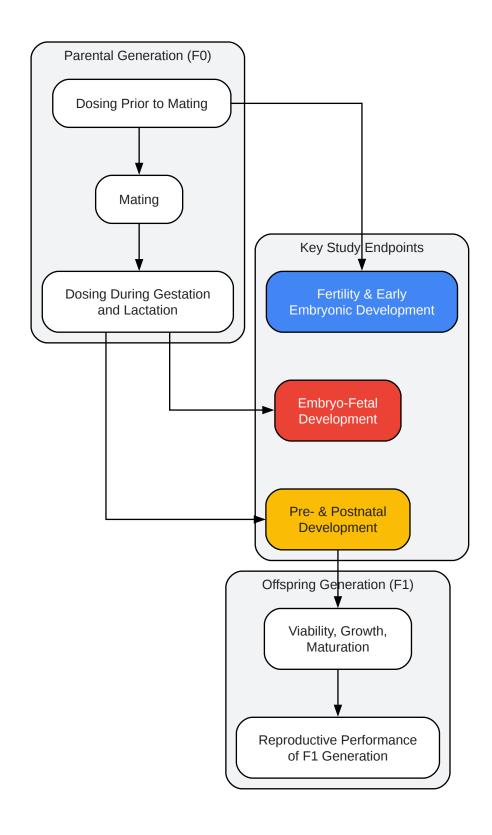


for chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage in rodent hematopoietic cells. According to a technical evaluation report for its marketing approval, Azvudine yielded positive results in all three types of assays.[3]









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References

- 1. The first Chinese oral anti-COVID-19 drug Azvudine launched PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bench-to-bedside: Innovation of small molecule anti-SARS-CoV-2 drugs in China PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]
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